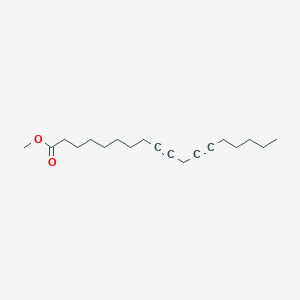

Methyl octadeca-9,12-diynoate

Description

Methyl octadeca-9,12-dienoate, also known as methyl linoleate, is a fatty acid methyl ester (FAME) derived from linoleic acid (C18:2 ω-6). Its molecular formula is C₁₉H₃₄O₂, with an average molecular weight of 294.47 g/mol and CAS numbers 112-63-0 and 2462-85-3 . Structurally, it contains two cis-conjugated double bonds at positions 9 and 12 (denoted as 9Z,12Z), contributing to its unsaturated nature .

Properties

CAS No. |

62439-44-5 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl octadeca-9,12-diynoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-6,9,12-18H2,1-2H3 |

InChI Key |

VATNVLNGBAFLPT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCC#CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-9,12-diynoate can be synthesized through various synthetic routes. One common method involves the reaction of octadeca-9,12-diynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process results in the formation of the methyl ester.

Industrial Production Methods

Industrial production of methyl octadeca-9,12-diynoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification reaction. The final product is then purified through distillation or recrystallization techniques to obtain high purity methyl octadeca-9,12-diynoate.

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-9,12-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidation of methyl octadeca-9,12-diynoate can be achieved using reagents such as selenium dioxide and tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This process converts the triple bonds into single bonds, resulting in the formation of saturated esters.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Major Products Formed

The major products formed from these reactions include hydroxy derivatives, keto derivatives, and hydrazides. These products are often characterized using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Methyl octadeca-9,12-diynoate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.

Biology: In biological research, it is used to study the effects of fatty acid derivatives on cellular processes. Its ability to undergo oxidation and reduction reactions makes it a valuable tool for investigating metabolic pathways.

Medicine: Methyl octadeca-9,12-diynoate and its derivatives have shown potential as antimicrobial agents.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of methyl octadeca-9,12-diynoate involves its interaction with molecular targets and pathways within cells. The compound can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular membranes, resulting in antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect lipid metabolism and oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The biological activity and physical properties of methyl esters are influenced by the number, position, and geometry of unsaturated bonds and functional groups. Below is a comparison with key analogs:

Table 1: Structural Comparison of Methyl Octadeca-9,12-dienoate and Analogous Compounds

Key Observations:

- Degree of Unsaturation: Methyl octadeca-9,12-dienoate has higher unsaturation (two double bonds) than methyl oleate (one double bond), reducing its melting point and increasing oxidative instability .

Table 2: Bioactivity Comparison

Mechanistic Insights:

- Anticancer Activity: Methyl octadeca-9,12-dienoate’s conjugated double bonds may interact with cellular targets like cyclooxygenase (COX) or lipid peroxidation pathways, inducing apoptosis .

- Antioxidant Capacity : Its unsaturated structure enables free radical scavenging, as observed in E. cuneata extracts .

Industrial and Regulatory Considerations

- Synthetic Analogs: Ethyl esters (e.g., ethyl 9,12-dienoate) exhibit similar bioactivities but differ in volatility and solubility due to the ethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.